molecular formula C25H32ClN3O2 B12728750 Benzamide, 2-(3-((cyclohexylmethyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride CAS No. 119265-48-4

Benzamide, 2-(3-((cyclohexylmethyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride

Cat. No.: B12728750
CAS No.: 119265-48-4
M. Wt: 442.0 g/mol
InChI Key: BMABYUKWPWHBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 2-(3-((cyclohexylmethyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This particular compound is known for its unique chemical structure, which includes an indole ring, a cyclohexylmethyl group, and a propoxy linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the condensation of carboxylic acids and amines. For this compound, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-yielding and eco-friendly processes. The use of ultrasonic irradiation and solid acid catalysts, such as diatomite earth@IL/ZrCl4, provides a green and efficient pathway for the synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-(3-((cyclohexylmethyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

Benzamide, 2-(3-((cyclohexylmethyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of benzamide, 2-(3-((cyclohexylmethyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 2-(3-((cyclohexylmethyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride is unique due to its specific chemical structure, which includes an indole ring and a cyclohexylmethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

119265-48-4

Molecular Formula

C25H32ClN3O2

Molecular Weight

442.0 g/mol

IUPAC Name

2-[3-(cyclohexylmethylamino)propoxy]-N-(1H-indol-4-yl)benzamide;hydrochloride

InChI

InChI=1S/C25H31N3O2.ClH/c29-25(28-23-12-6-11-22-20(23)14-16-27-22)21-10-4-5-13-24(21)30-17-7-15-26-18-19-8-2-1-3-9-19;/h4-6,10-14,16,19,26-27H,1-3,7-9,15,17-18H2,(H,28,29);1H

InChI Key

BMABYUKWPWHBTE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNCCCOC2=CC=CC=C2C(=O)NC3=CC=CC4=C3C=CN4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.